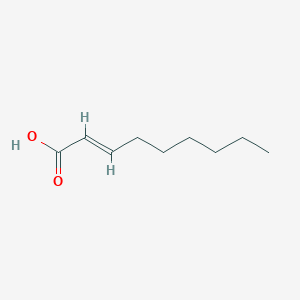

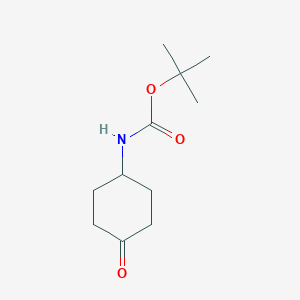

叔丁基 (S)-1-(N-甲氧基-N-甲基氨基甲酰基)-2-羟乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

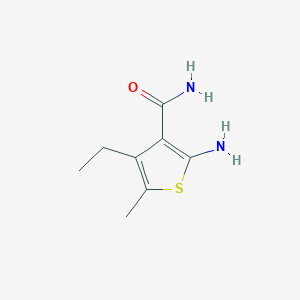

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound that has been explored in various studies for its chemical structure and properties. It is an important intermediate in organic synthesis and has potential applications in various fields due to its unique chemical characteristics.

Synthesis Analysis

The synthesis of tert-butyl N-hydroxycarbamates, like the compound , often involves reactions with aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture. This process typically uses sodium benzenesulfinate and formic acid, leading to the formation of N-(Boc)-protected nitrones, which are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate and related compounds often features intramolecular hydrogen bonds. These structures are stabilized by such interactions, leading to distinct molecular configurations and characteristics (Bai & Wang, 2014).

Chemical Reactions and Properties

Tert-butyl N-hydroxycarbamates react with organometallics to produce N-(Boc)hydroxylamines, showcasing their reactivity and utility in chemical synthesis. These reactions demonstrate the compound's role as a versatile building block in organic chemistry (Guinchard, Vallée, & Denis, 2005).

科学研究应用

化学性质和合成

叔丁基 (S)-1-(N-甲氧基-N-甲基氨基甲酰基)-2-羟乙基氨基甲酸酯被用作折叠体的研究中的前体,特别是在氮杂/α-二肽低聚化中。这种具有延伸构象的化合物对于探索新型折叠体至关重要,为理解分子结构和键合相互作用做出了重大贡献 (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).

在有机合成中的作用

该化合物还在有机合成中得到应用。它已被用于制备叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,其表现为 N-(Boc)-保护的亚硝酮。这些化合物对于与有机金属反应生成 N-(Boc)羟胺至关重要,证明了它们在有机合成中作为构建块的效用 (Guinchard, Vallée, & Denis, 2005).

生物素合成中的中间体

它是天然产物生物素的关键中间体,生物素是一种水溶性维生素,在代谢循环中起着至关重要的作用。该化合物通过丙酮化、Boc 保护和 N-甲氧基-N-甲基酰胺化等步骤从 L-胱氨酸合成,突出了其在生化过程中的重要性 (Qin 等人,2014).

环境应用

对稀水溶液中甲基叔丁基醚 (MTBE) 降解的研究已确定叔丁基 (S)-1-(N-甲氧基-N-甲基氨基甲酰基)-2-羟乙基氨基甲酸酯是分析有机碳平衡和检测环境处理过程中的中间体的相关化合物 (Stefan, Mack, & Bolton, 2000).

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)